4-Formylphenyl morpholine-4-carboxylate
Description
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(4-formylphenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C12H13NO4/c14-9-10-1-3-11(4-2-10)17-12(15)13-5-7-16-8-6-13/h1-4,9H,5-8H2 |
InChI Key |
FWCJLCIEXUBYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
a) Chromenyl Morpholine Carboxylates
- Example : [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate (CAS: 637748-17-5)
- Structural Differences : The chromene backbone introduces a fused bicyclic system (benzopyran-4-one) with additional substituents (chlorophenyl, trifluoromethyl), increasing molecular complexity compared to the simpler phenyl core in the target compound.
- Molecular Weight : 453.8 g/mol (vs. estimated ~265 g/mol for 4-formylphenyl morpholine-4-carboxylate).
- Polarity : Higher topological polar surface area (65.1 Ų) due to the chromene oxygen and multiple substituents.
b) Formylphenyl Esters
- Example: 4-Formylphenyl 4-bromobenzoate (CAS: MFCD00433145) Structural Differences: Replaces the morpholine carboxylate group with a bromobenzoate ester. Molecular Weight: 305.13 g/mol (lighter than chromenyl derivatives but heavier than the target compound).
c) Morpholine Derivatives Without Ester Linkages
Physicochemical Properties
Key Observations:
- The target compound’s lower molecular weight and simpler structure likely enhance solubility in polar aprotic solvents compared to chromenyl derivatives.
- The morpholine group increases hydrogen-bonding capacity (5 acceptors vs.
Thermal and Chemical Stability
- Chromenyl Morpholine Carboxylates : Thermal stability data are absent in the evidence, but analogous covalent organic frameworks (COFs) with morpholine-like structures exhibit stability up to 500–600°C .
- 4-Formylphenyl Esters : Derivatives like 4-formylphenyl 4-methylbenzenesulfonate () are synthesized under microwave irradiation, suggesting moderate thermal stability during reactions.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 4-formylphenyl morpholine-4-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling morpholine-4-carboxylic acid derivatives with 4-formylphenyl groups. Key steps include:
- Esterification : Reacting morpholine-4-carbonyl chloride with 4-formylphenol under anhydrous conditions .
- Intermediate Characterization : Use FT-IR to confirm ester bond formation (C=O stretch at ~1700–1750 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions. For example, the formyl proton appears as a singlet at δ ~9.8–10.0 ppm in CDCl₃ .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- FT-Raman/IR : Differentiate between carbonyl (ester vs. formyl) vibrations. Ester C=O typically absorbs at ~1740 cm⁻¹, while formyl C=O appears at ~1680–1720 cm⁻¹ .
- X-ray Crystallography : Resolve conformation ambiguities (e.g., chair vs. boat morpholine ring) and hydrogen-bonding networks. For example, N–H⋯O interactions in morpholine derivatives stabilize crystal packing .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra, such as distinguishing aromatic protons in ortho/meta/para-substituted phenyl groups .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variable Selection : Key factors include temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design evaluates interactions between these variables .
- Response Surface Methodology (RSM) : Model yield (%) as a function of variables. A central composite design (CCD) can identify optimal conditions (e.g., 60°C, 5 mol% DMAP catalyst, DMF solvent) .
- Validation : Confirm predicted yields (±5% error margin) through triplicate experiments under optimized conditions .
Q. What computational strategies predict reactivity and regioselectivity in morpholine-4-carboxylate derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap predicts nucleophilic/electrophilic sites .
- Reaction Path Sampling : Employ nudged elastic band (NEB) methods to map energy barriers for esterification or hydrolysis pathways .
- Machine Learning (ML) : Train models on existing reaction datasets (e.g., Reaxys) to predict solvent effects or side-product formation .
Q. How should researchers address contradictions in experimental vs. computational data for this compound?
- Methodological Answer :
- Data Reconciliation : Compare computed (DFT) vs. experimental bond lengths (X-ray). For example, discrepancies >0.05 Å may indicate solvation effects or crystal packing forces .
- Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±0.01 Å for X-ray) and computational approximations (e.g., basis set limitations) .
- Sensitivity Testing : Vary computational parameters (e.g., solvent models in COSMO-RS) to match experimental solubility or reaction yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
